ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE
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Overview
Description
ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE: is a chemical compound with the molecular formula C13H16O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group and an oxoacetamido group attached to a benzoate ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE typically involves the reaction of ethyl benzoate with ethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound’s oxoacetamido group can form hydrogen bonds with target molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- ETHYL 2-(2-ETHOXY-2-OXOETHYL)BENZOATE
- ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)PROPANOATE
- ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BUTANOATE
Comparison: ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE is unique due to its specific benzoate structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-3-18-12(16)9-7-5-6-8-10(9)14-11(15)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVHZPGPJVACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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